4-(3-Methoxyphenyl)morpholine
Description
4-(3-Methoxyphenyl)morpholine is a morpholine derivative featuring a six-membered heterocyclic ring containing one nitrogen and one oxygen atom, substituted with a 3-methoxyphenyl group. This compound is synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed reactions (e.g., Ni/Brønsted acid catalysis) . Key applications include its role as a precursor in medicinal chemistry, particularly in kinase inhibitors, antibiotic agents, and central nervous system drug discovery . Its structural versatility allows for modifications that influence lipophilicity, solubility, and biological activity.
Properties
CAS No. |
32040-09-8 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H15NO2/c1-13-11-4-2-3-10(9-11)12-5-7-14-8-6-12/h2-4,9H,5-8H2,1H3 |
InChI Key |
VZARMICIYMJKKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Methoxyphenylmorpholine
4-(2-Methoxyphenyl)morpholine and 4-(4-Methoxyphenyl)morpholine
- Synthesis : Synthesized via A4 column chromatography with >99% yield and >99% enantiomeric excess (ee) for (S,E)-enantiomers .
- Structural Differences :
- Implications : The methoxy group's position affects electronic properties (para > meta > ortho electron donation) and steric interactions, influencing reactivity in downstream applications.
4-(3-Methoxyphenyl)morpholine (3al)
- Synthesis : Achieved via Ni-catalyzed hydroamination, yielding 99% ee and >99% purity .
- Characterization : HRMS (ESI) confirms molecular ion [M+H]⁺ at m/z 234.1495 (calc. 234.1497) .
- Comparison : Exhibits intermediate lipophilicity compared to 2- and 4-methoxy isomers, balancing solubility and membrane permeability.
Sulfonyl and Thiomorpholine Derivatives
4-[(3-Methoxyphenyl)sulfonyl]morpholine (3v)
- Synthesis: Prepared via organometallic reagent coupling, yielding 74% as a white solid .
- Properties : Melting point = 125.9–127.3°C; sulfonyl group enhances polarity and stability .
- Applications : Tested for agrochemical activity (herbicides, fungicides) due to increased electrophilicity .
4-(4-Nitrophenyl)thiomorpholine
Halogenated and Alkylated Derivatives
4-[(4-Bromo-3-methoxyphenyl)methyl]morpholine (CAS 1394291-37-2)
- Properties : Bromine enhances electrophilicity for cross-coupling reactions; methoxy group improves solubility in polar solvents .
- Applications : Intermediate in kinase inhibitor synthesis .
4-Methyl-2-(3-methylphenyl)morpholine Hydrochloride
Data Tables
Key Findings and Implications
- Structural Flexibility : The morpholine ring tolerates diverse substitutions (e.g., sulfonyl, halogen, alkyl) without losing core reactivity, enabling tailored pharmacokinetic profiles.
- Positional Effects : Methoxy group placement (ortho, meta, para) fine-tunes electronic properties and biological targeting .
- Thiomorpholine vs. Morpholine : Sulfur substitution alters solid-state interactions and metabolic pathways, critical for drug design .
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